4-Diphenylaminophenylacetonitrile

Overview

Description

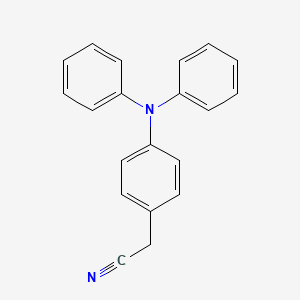

4-Diphenylaminophenylacetonitrile is a nitrogen-containing organic compound that belongs to the class of acetonitriles. It is characterized by the presence of a diphenylamine group attached to a phenylacetonitrile moiety. This compound has attracted interest in scientific research due to its potential biological activities and diverse applications in various fields.

Preparation Methods

The synthesis of 4-Diphenylaminophenylacetonitrile can be achieved through several methods. One common synthetic route involves the Knoevenagel condensation of phenylacetonitrile with this compound in the presence of piperidine . This reaction yields a novel conjugated compound, 2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile, which can further undergo Michael addition to form 3-((4-diphenylamino)phenyl)-2,4-diphenylpentanedinitrile . Another method involves the reaction of diphenylbromomethane with mercuric cyanide .

Chemical Reactions Analysis

4-Diphenylaminophenylacetonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common reagents used in these reactions include piperidine, KOH, and various oxidizing or reducing agents . Major products formed from these reactions include conjugated nitriles and other substituted derivatives .

Scientific Research Applications

Organic Synthesis

DPAPAC has been utilized as a key intermediate in the synthesis of various organic compounds. One notable application is its role in the Knoevenagel condensation reaction, where it reacts with phenylacetonitrile to produce 2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile. This reaction demonstrates DPAPAC's utility in forming complex molecular architectures that are essential in pharmaceutical chemistry and material science .

Table 1: Summary of Organic Reactions Involving DPAPAC

Materials Science

In materials science, DPAPAC has been investigated for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to form stable charge transfer complexes makes it suitable for enhancing the efficiency of light emission and conductivity in organic materials.

Case Study: OLED Applications

Research indicates that incorporating DPAPAC into OLED structures can improve device performance by increasing the luminescence efficiency. The diphenylamino group contributes to better charge carrier mobility, which is critical for efficient light emission .

Photonic Devices

DPAPAC's photophysical properties make it a candidate for use in photonic devices. Its strong absorbance and fluorescence characteristics can be harnessed in sensors and imaging applications.

Table 2: Photonic Device Applications of DPAPAC

Mechanism of Action

The mechanism of action of 4-Diphenylaminophenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s diphenylamine group can engage in π-π interactions, influencing its reactivity and interactions with other molecules . Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action.

Comparison with Similar Compounds

4-Diphenylaminophenylacetonitrile can be compared with other similar compounds, such as:

2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile: A related compound obtained through Knoevenagel condensation.

3-((4-diphenylamino)phenyl)-2,4-diphenylpentanedinitrile: Another derivative formed through Michael addition.

These compounds share structural similarities but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.

Biological Activity

4-Diphenylaminophenylacetonitrile is a compound of significant interest in the field of organic chemistry and materials science due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, case studies, and research findings.

Chemical Structure and Synthesis

This compound is characterized by a diphenylamino group attached to a phenylacetonitrile backbone. The synthesis of this compound often involves reactions such as the Knoevenagel condensation and Michael addition. For instance, one study reported the successful synthesis of this compound through the reaction of phenylacetonitrile with various diphenylamine derivatives, yielding good results under optimized conditions .

Antioxidant Properties

Recent research has highlighted the antioxidant potential of this compound. Antioxidants are crucial for neutralizing free radicals in biological systems, which can prevent cellular damage and contribute to various diseases. Studies have shown that compounds with similar structures exhibit significant antioxidant activity, suggesting that this compound may possess comparable properties .

Anticancer Activity

Another area of investigation is the anticancer activity of this compound. Preliminary studies indicate that compounds containing diphenylamino groups can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research is ongoing to determine the specific pathways influenced by this compound .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound utilized a combination of phenylacetonitrile and diphenylamine derivatives under basic conditions. The synthesized product was characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography, confirming its structure and purity . The yield was reported at approximately 85%, demonstrating the efficiency of the synthetic route.

| Synthesis Method | Yield (%) | Characterization Techniques |

|---|---|---|

| Knoevenagel Condensation | 85 | NMR, IR, X-ray Crystallography |

| Michael Addition | 92 | NMR, IR |

Case Study 2: Biological Testing

In another case study, researchers evaluated the biological activity of synthesized this compound against various cancer cell lines. The compound exhibited promising results, with IC50 values indicating effective inhibition of cell growth at low concentrations. Further investigations are necessary to elucidate the exact mechanisms behind its anticancer effects .

Research Findings

Research findings suggest that this compound may also exhibit photophysical properties that could be leveraged in photodynamic therapy (PDT) for cancer treatment. Its ability to absorb light and produce reactive oxygen species upon excitation positions it as a candidate for further exploration in therapeutic applications .

Properties

IUPAC Name |

2-[4-(N-phenylanilino)phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2/c21-16-15-17-11-13-20(14-12-17)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFWYBBTJMCZPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.